molecular formula C11H13NO4 B1600960 5-Tert-butyl-2-nitrobenzoic acid CAS No. 60772-71-6

5-Tert-butyl-2-nitrobenzoic acid

Cat. No.: B1600960
CAS No.: 60772-71-6
M. Wt: 223.22 g/mol
InChI Key: BUXLVYHCPFRRFR-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-nitrobenzoic acid: is an organic compound with the molecular formula C11H13NO4 It is characterized by a tert-butyl group at the 5-position and a nitro group at the 2-position on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-2-nitrobenzoic acid typically involves the nitration of 5-tert-butylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Tert-butyl-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Esterification: Alcohols with sulfuric acid or other acid catalysts.

Major Products Formed:

    Reduction: 5-Tert-butyl-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: 5-Tert-butyl-2-nitrobenzoate esters.

Scientific Research Applications

Chemistry: 5-Tert-butyl-2-nitrobenzoic acid is used as a precursor in the synthesis of various organic compounds. Its derivatives are valuable intermediates in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It serves as a model compound for investigating the metabolism and toxicity of nitroaromatic substances.

Medicine: Derivatives of this compound have potential applications in drug development. The nitro group can be transformed into various functional groups that enhance the biological activity of the resulting compounds.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structural features make it a valuable building block for designing new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-nitrobenzoic acid and its derivatives depends on the specific application and the functional groups present. Generally, the nitro group can undergo biotransformation in biological systems, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, oxidative stress, and DNA damage .

Comparison with Similar Compounds

    5-Tert-butyl-2-aminobenzoic acid: Formed by the reduction of the nitro group.

    5-Tert-butylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrobenzoic acid: Lacks the tert-butyl group, affecting its solubility and reactivity.

Uniqueness: 5-Tert-butyl-2-nitrobenzoic acid is unique due to the presence of both the tert-butyl and nitro groups, which impart distinct chemical and physical properties. The tert-butyl group increases the compound’s hydrophobicity and steric bulk, while the nitro group enhances its reactivity in reduction and substitution reactions .

Properties

IUPAC Name

5-tert-butyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,3)7-4-5-9(12(15)16)8(6-7)10(13)14/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXLVYHCPFRRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474751
Record name Benzoic acid, 5-(1,1-dimethylethyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60772-71-6
Record name Benzoic acid, 5-(1,1-dimethylethyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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